molecular formula C17H16BrN B14223087 1-Benzyl-6-methylquinolin-1-ium bromide CAS No. 819814-02-3

1-Benzyl-6-methylquinolin-1-ium bromide

Cat. No.: B14223087
CAS No.: 819814-02-3
M. Wt: 314.2 g/mol
InChI Key: WCVLKPBIXBZTLW-UHFFFAOYSA-M
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Description

1-Benzyl-6-methylquinolin-1-ium bromide is a quaternary ammonium compound with a molecular formula of C17H16BrN. This compound is known for its unique structure, which includes a quinoline ring system substituted with a benzyl group and a methyl group. The presence of the bromide ion makes it a salt, which is often used in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Benzyl-6-methylquinolin-1-ium bromide typically involves the quaternization of 6-methylquinoline with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The reaction can be represented as follows:

6-Methylquinoline+Benzyl bromide1-Benzyl-6-methylquinolin-1-ium bromide\text{6-Methylquinoline} + \text{Benzyl bromide} \rightarrow \text{this compound} 6-Methylquinoline+Benzyl bromide→1-Benzyl-6-methylquinolin-1-ium bromide

The reaction conditions often include the use of a base such as potassium carbonate to neutralize the hydrogen bromide formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-6-methylquinolin-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.

    Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-6-methylquinolin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methylquinolin-1-ium bromide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect multiple cellular pathways.

Comparison with Similar Compounds

1-Benzyl-6-methylquinolin-1-ium bromide can be compared with other quaternary ammonium compounds and quinoline derivatives. Similar compounds include:

    1-Benzylquinolin-1-ium bromide: Lacks the methyl group at the 6-position.

    6-Methylquinolin-1-ium bromide: Lacks the benzyl group.

    Quinoline N-oxide derivatives: Oxidized forms of quinoline compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

819814-02-3

Molecular Formula

C17H16BrN

Molecular Weight

314.2 g/mol

IUPAC Name

1-benzyl-6-methylquinolin-1-ium;bromide

InChI

InChI=1S/C17H16N.BrH/c1-14-9-10-17-16(12-14)8-5-11-18(17)13-15-6-3-2-4-7-15;/h2-12H,13H2,1H3;1H/q+1;/p-1

InChI Key

WCVLKPBIXBZTLW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=CC=C2)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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